(2E)-2-cyano-3-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide
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Overview
Description
(2E)-2-cyano-3-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide is a complex organic compound characterized by the presence of cyano, methoxyphenyl, and trifluoromethylphenyl groups
Mechanism of Action
Target of Action
The primary target of (2E)-2-cyano-3-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide is Nrf2 . Nrf2, or Nuclear factor erythroid 2-related factor 2, is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation.
Mode of Action
This compound is a potent activator of Nrf2 . It interacts with Nrf2, leading to an increase in the expression of Nrf2-regulated antioxidant genes . This interaction results in enhanced cellular defense against oxidative stress.
Biochemical Pathways
The activation of Nrf2 triggers the Nrf2-antioxidant response element (ARE) pathway . This pathway plays a crucial role in cellular defense against oxidative stress. The downstream effects include the upregulation of antioxidant genes such as GCLM and NQO1 , which contribute to the detoxification and elimination of reactive oxygen species and electrophiles.
Result of Action
The activation of Nrf2 and the subsequent upregulation of antioxidant genes result in enhanced cellular defense against oxidative stress . This can protect cells from damage caused by reactive oxygen species and electrophiles, potentially preventing or mitigating conditions associated with oxidative stress.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxyphenyl isocyanate with a suitable cyano-containing precursor under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(2E)-2-cyano-3-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Used in the development of advanced materials and as a precursor for various industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used for amine protection/deprotection sequences.
Trifluoromethyl phenyl sulfone: Employed in trifluoromethylation reactions.
Uniqueness
(2E)-2-cyano-3-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide stands out due to its combination of functional groups, which confer unique reactivity and potential applications. The presence of both cyano and trifluoromethyl groups enhances its utility in various chemical and biological contexts, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(E)-2-cyano-3-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2/c1-25-16-8-3-2-5-12(16)9-13(11-22)17(24)23-15-7-4-6-14(10-15)18(19,20)21/h2-10H,1H3,(H,23,24)/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXPIRZIJZFECJ-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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